Increased Lipophilicity (LogP) Compared to Morpholino and Pyrrolidino Analogs
In drug design, increased lipophilicity (LogP) within a defined range (typically 1–3) often correlates with improved membrane permeability and central nervous system (CNS) penetration. The 6-piperidin-1-yl substituent imparts a higher calculated LogP (clogP ~1.2, predicted via PubChem's XLogP3 algorithm) compared to its direct heterocyclic analogs: 6-(pyrrolidin-1-yl)pyridin-3-ylboronic acid (clogP ~0.8) and 6-(morpholin-1-yl)pyridin-3-ylboronic acid (clogP ~0.2) [1][2][3]. This represents a LogP increase of approximately 0.4–1.0 log units over these comparators, placing the target compound in a more desirable lipophilicity window for CNS drug candidates while maintaining adequate aqueous solubility [4].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | clogP ~1.2 |
| Comparator Or Baseline | 6-(Pyrrolidin-1-yl)pyridin-3-ylboronic acid (clogP ~0.8); 6-(Morpholin-1-yl)pyridin-3-ylboronic acid (clogP ~0.2) |
| Quantified Difference | +0.4 to +1.0 log units higher than comparators |
| Conditions | Predicted via XLogP3 algorithm (PubChem); experimental LogD7.4 values may differ |
Why This Matters
This lipophilicity advantage positions 6-(piperidin-1-yl)pyridin-3-ylboronic acid as a more suitable building block for CNS-targeted compound libraries where optimal LogP (1–3) is critical for blood-brain barrier penetration.
- [1] PubChem. (2025). Compound Summary for CID 46739524, 6-(Piperidin-1-yl)pyridin-3-ylboronic acid. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] PubChem. (2025). Compound Summary for CID 155479230, [6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [3] PubChem. (2025). Compound Summary for CID 44119430, (6-Morpholinopyridin-3-yl)boronic acid. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [4] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
